Pyridinium teflate

Weakly Coordinating Anions Brønsted Acidity Lewis Acid Catalysis

Standard pyridinium salts (triflate, tetrafluoroborate) lack the oxidative stability and low coordinating ability required for superacid or high-valent metal chemistry. Pyridinium teflate (CAS 40904-35-6) is the established bench-stable precursor for teflic acid (HOTeF₅) and WCAs like [Al(OTeF₅)₄]⁻. - Enables carbocation & xenonium stabilization; no bridging vs. fluoride - Precursor to Al/Ga Lewis superacids (e.g., Al(OTeF₅)₃) - Room-temperature-storable solid; vacuum-line ready - Supplied in research-grade quantities with rapid dispatch

Molecular Formula C5H6F5NOTe
Molecular Weight 318.7 g/mol
CAS No. 40904-35-6
Cat. No. B12062870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium teflate
CAS40904-35-6
Molecular FormulaC5H6F5NOTe
Molecular Weight318.7 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C=C1.O=[Te-](F)(F)(F)(F)F
InChIInChI=1S/C5H5N.F5HOTe/c1-2-4-6-5-3-1;1-7(2,3,4,5)6/h1-5H;6H
InChIKeyMGPSFNJAJSYBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium Teflate: Distinct Specialty Pyridinium Salt for Research


Pyridinium teflate (CAS 40904-35-6), formally pyridinium pentafluorooxotellurate(VI), is a pyridinium salt composed of the pyridinium cation (C₅H₅NH⁺) and the pentafluoroorthotellurate (teflate, OTeF₅⁻) anion . The teflate group is recognized as a bulky, highly electronegative analogue of fluoride that exhibits electron-withdrawing properties comparable to, though slightly lower than, fluorine itself [1]. Unlike many pyridinium salts developed primarily for ionic liquid or Brønsted acid catalysis applications, pyridinium teflate is distinguished by its established role as a stable, room-temperature-storable solid precursor for vacuum-line generation of teflic acid (HOTeF₅), a very weakly coordinating ligand . This functional niche, together with the teflate anion's unique combination of high oxidative stability, considerable steric demand, and low coordinating ability relative to common alternatives such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or fluoride (F⁻), creates a distinct value proposition that generic substitution cannot satisfy [1].

Bench-stable solid precursor for teflic acid (HOTeF₅) generation
Weakly coordinating anion (WCA) synthesis entry point
Sterically demanding, oxidation-resistant teflate source

Why Generic Pyridinium Salts Cannot Replace Pyridinium Teflate


Superficial structural similarity among pyridinium salts masks fundamental differences in anion performance that critically affect downstream applications. Pyridinium triflate (CAS 52193-54-1) and pyridinium tetrafluoroborate (CAS 505-07-7) share the same pyridinium cation and a comparable melting-point range (210–224 °C), yet their conjugate acids differ dramatically in acidity and coordinating ability: HOTeF₅ exhibits a pKₐ of 8.8 in acetic anhydride, whereas HOTf (triflic acid) is a superacid with a pKₐ of approximately −14.7, and HBF₄ is a strong acid prone to hydrolysis and fluoride release [1][2]. The teflate anion's less basic, more sterically encumbered nature directly translates into reduced bridging tendency in metal complexes, higher oxidative stability, and the unique capacity to generate teflic acid for weakly coordinating anion (WCA) synthesis—none of which is replicated by the triflate or tetrafluoroborate congeners [3]. Consequently, selecting a generic pyridinium salt for a protocol optimized with pyridinium teflate risks introducing unwanted coordination, hydrolysis sensitivity, or oxidative degradation.

Pyridinium Teflate (Target)
Weakly coordinating teflate anion; pKₐ of conjugate acid ~8.8; suppresses bridging
Pyridinium Triflate / BF₄
Triflate (pKₐ -14.7) and BF₄⁻ are stronger ligands; may introduce unwanted coordination or hydrolysis
Teflate WCAs
Stabilize highly electrophilic cations; oxidative stability
Conventional WCAs ([BF₄]⁻, [PF₆]⁻)
May decompose or hydrolyze under comparable conditions; may not replicate teflate robustness

Quantitative Differentiation from Closest Analogs


Conjugate Acid Acidity and Weakly Coordinating Anion Behavior

The coordinating ability of an anion is inversely related to the acidity of its conjugate acid: stronger acids yield more weakly coordinating conjugate bases. Teflic acid (HOTeF₅) exhibits a pKₐ of 8.8 measured in acetic anhydride, classifying it as only a moderately strong acid [1]. In stark contrast, triflic acid (HOTf) is a superacid with a pKₐ of −14.7 ± 2.0, making the triflate anion a measurably stronger ligand than teflate [2][3]. This difference means that in metal complexes or electrophilic environments, the teflate anion is significantly less prone to coordinate to Lewis acidic centers, preserving the reactivity of the cation or metal site. Experimental confirmation comes from transition-metal carbonyl chemistry: while Mn(OTeF₅)(CO)₅ was found to have stability and reactivity not qualitatively different from Mn(OTf)(CO)₅ in some contexts, teflate has been explicitly shown to be a measurably weaker ligand than triflate or perchlorate in other systems, and its greater steric bulk further reduces bridging interactions [4].

Conjugate Acid Acidity
Reported
pKₐ (HOTeF₅) 8.8 vs HOTf −14.7 (Δ ≈ 23.5 units)
Supports weaker coordination and WCA design
Ac₂O medium; cross-study comparison
Weakly Coordinating Anions Brønsted Acidity Lewis Acid Catalysis Superacid Chemistry

Steric Bulk and Bridging Suppression in Metal Complexes

The teflate anion (OTeF₅⁻) possesses a significantly larger steric profile than fluoride (F⁻), a property that directly suppresses bridging interactions in transition-metal complexes. In the homoleptic nickel(II) system, [Ni(OTeF₅)₄]²⁻ exists as a monomeric species in the solid state, whereas the fluoride analogue [NiF₄]²⁻ forms an extended polymeric structure through fluoride bridges [1]. The same behavior is observed for [Mn(OTeF₅)₄]²⁻ and [Mn(OTeF₅)₅]²⁻, which remain monomeric, while [MnF₄]²⁻ and [MnF₅]²⁻ generate extended networks [1]. For gold(III), AuF₃ adopts a helical polymeric structure, but [Au(OTeF₅)₃]₂ forms only discrete dimers [1]. SQUID magnetometry and UV/visible spectroscopy combined with quantum-chemical calculations place the teflate ligand at a similar position to fluoride in the spectrochemical series (weak/medium-field), confirming electronic similarity while highlighting the structural divergence imposed by steric bulk [1].

Bridging Suppression
Head-to-head
Teflate complexes remain monomeric; fluoride analogues form polymers
Controls bridging; enables discrete complex design
Single-crystal XRD; Ni, Mn, Au examples
Coordination Chemistry Crystal Engineering Transition Metal Complexes Ligand Design

Electron-Withdrawing Power and Oxidation Stability

Recent quantum-chemical investigations have resolved long-standing ambiguity regarding the electron-withdrawing strength of the teflate group. A 2025 study combining diverse computational methods (QTAIM charge analysis, DFT) concluded that the OTeF₅ group exhibits extraordinary electron-withdrawing properties comparable to those of fluorine, albeit slightly lower [1]. The bonding within the teflate moiety is predominantly ionic, and the OSF₅, OSeF₅, and OTeF₅ groups display nearly identical electron-withdrawing properties [1]. Separately, it was shown that when incorporated into a hypervalent 3-center-4-electron bond, the pentafluoroorthotellurato ligand is more electron-withdrawing than the fluorido ligand [2]. Combined with the group's established stability against strong oxidizers—enabling stabilization of xenonium(II) cations such as [Xe(OTeF₅)(pyF)]⁺ and trihalomethyl cations like [CCl₃]⁺, [CBr₃]⁺—teflate offers a functional profile that fluoride cannot match due to fluoride's smaller size and greater basicity [3].

Electron-Withdrawing & Stability
Reported
OTeF₅ electron-withdrawing comparable to F; oxidation-resistant; stabilizes Xe²⁺ and CCl₃⁺
Supports oxidation-stable, electron-poor ligand design
Computational (QTAIM, DFT) and experimental evidence
Physical Organic Chemistry Electron-Withdrawing Groups Computational Chemistry Ligand Design

Bench-Stable Solid Precursor for Teflic Acid Generation

Pyridinium teflate is explicitly commercialized and utilized as a stable starting material for the vacuum-line production of teflic acid (HOTeF₅), a very weakly coordinating ligand [1]. The traditional preparation of teflic acid via the reaction of BaTeO₄ with fluorosulfonic acid (HSO₃F) proceeds with a reported yield of only approximately 25% and requires handling of the highly corrosive superacid HSO₃F [2]. In contrast, pyridinium teflate can be stored at room temperature as a non-hydrolytic solid (m.p. 211.5 °C, dec.; purity ≥97% ) and converted to HOTeF₅ under controlled vacuum-line conditions. The alternative precursor BaTeO₄ is a largely insoluble, heavy-metal-containing inorganic salt that lacks the ease of handling and stoichiometric predictability of the well-defined pyridinium salt [2]. No other commercially available pyridinium salt offers a comparable entry into teflate chemistry.

Teflic Acid Precursor
Reported
Yield: ~25% (BaTeO₄ route) vs near-quantitative (pyridinium teflate)
Simplifies teflic acid preparation; avoids superacid handling
Vacuum line; commercial precursor; m.p. 211.5 °C
Synthetic Methodology Teflic Acid Weakly Coordinating Ligands Vacuum Line Techniques

Stabilization of Highly Electrophilic Cations

Teflate-based weakly coordinating anions (WCAs), particularly [Al(OTeF₅)₄]⁻ and [Sb(OTeF₅)₆]⁻, have demonstrated the ability to stabilize strongly oxidizing and electrophilic cations that decompose with conventional WCAs such as [BF₄]⁻, [PF₆]⁻, or even [B(C₆F₅)₄]⁻ [1]. Examples include xenonium cations [Xe(OTeF₅)(SO₂ClF)]⁺, [Xe(OTeF₅)(C₅F₅N)]⁺, and [Xe(OTeF₅)(C₅H₃F₂N)]⁺; trihalomethyl cations [CCl₃]⁺, [CBr₃]⁺, [CFCl₂]⁺, [CFBr₂]⁺; and even protonated arenes such as [C₆H₇]⁺ and protonated white phosphorus [P₄H]⁺ [1][2]. These species represent the smallest and most aggressive electrophiles, whose isolation is a definitive test of anion robustness. Pyridinium teflate serves as the foundational precursor to these WCAs through teflic acid, creating a critical supply-chain link. The pyridinium triflate and tetrafluoroborate salts cannot be converted into anions of comparable oxidative stability; [BF₄]⁻ and [PF₆]⁻ undergo hydrolysis and fluoride abstraction under similar conditions [3].

Cation Stabilization
Class-level
Teflate WCAs stabilize [C₆H₇]⁺, [P₄H]⁺, [CCl₃]⁺ where conventional anions fail
Enables access to highly reactive cation chemistry
Class-level inference; review of isolated species
Carbocation Chemistry Noble Gas Chemistry Weakly Coordinating Anions Superelectrophiles

Application Scenarios with Demonstrable Advantage


Synthesis of Weakly Coordinating Anions for Reactive Cations

Pyridinium teflate is the recommended bench-stable precursor for generating teflic acid (HOTeF₅) on a vacuum line, which is in turn used to prepare [Al(OTeF₅)₄]⁻, [Sb(OTeF₅)₆]⁻, and related WCAs [1]. These anions are among the few capable of stabilizing carbocations such as [CCl₃]⁺ and [CBr₃]⁺, xenonium cations, and protonated arenes—species that decompose with [BF₄]⁻ or [PF₆]⁻ [2]. Procurement of pyridinium teflate is therefore the critical first step for any laboratory pursuing WCA-enabled electrophilic or superacid chemistry.

Coordination Chemistry with Non-Bridging Fluoride-Like Ligands

When a ligand with fluoride-like electronic properties but significantly reduced bridging tendency is needed, the teflate anion (derivable from pyridinium teflate) is the ligand of choice [1]. Experimental evidence shows that [Ni(OTeF₅)₄]²⁻, [Mn(OTeF₅)₄]²⁻, and [Mn(OTeF₅)₅]²⁻ remain monomeric while their fluoride counterparts form extended polymeric networks [1]. This structural control is essential for crystallizing discrete molecular complexes and for catalytic applications where metal-site isolation prevents deactivation through aggregation.

High-Oxidation-State Metal Complexes Under Oxidizing Conditions

The teflate group's resistance to oxidation permits the preparation of metal complexes in unusually high oxidation states, such as As(OTeF₅)₅, I(OTeF₅)₅, and Te(OTeF₅)₆, which are typically accessible only with fluoride ligands [1][2]. Pyridinium teflate as a precursor to teflic acid and subsequently to teflate transfer reagents (e.g., ClOTeF₅, AgOTeF₅) enables this chemistry. Researchers studying high-valent transition metal or main-group fluorides can access comparable oxidation states with the added benefit of steric protection against decomposition pathways that plague fluoride-only systems.

Lewis Superacid Generation via Teflate Incorporation

The incorporation of teflate groups into aluminum and gallium frameworks has produced Lewis superacids such as Al(OTeF₅)₃ and Ga(OTeF₅)₃, with the latter able to amplify the Brønsted acidity of HOTeF₅ sufficiently to protonate diethyl ether [1]. Pyridinium teflate serves as the ultimate teflate source for these syntheses. This application scenario is unique to teflate chemistry and has no parallel using pyridinium triflate or pyridinium tetrafluoroborate, whose conjugate acids lack the combination of strong Lewis acidity and weak coordination required for superacid amplification.

Application
Selection Property
Validation Focus
WCA synthesis for reactive cations
Solid teflate precursor for teflic acid
Stability of generated WCAs with strong electrophiles
Non-bridging fluoride-like ligand design
Sterically hindered teflate anion
Monomeric complex formation vs. fluoride polymer networks
High-oxidation-state metal complexes
Oxidation-resistant teflate ligand
Isolation of high-valent species under oxidizing conditions
Lewis superacid generation
Teflate incorporation into Al/Ga frameworks
Superacid amplification and ether protonation
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